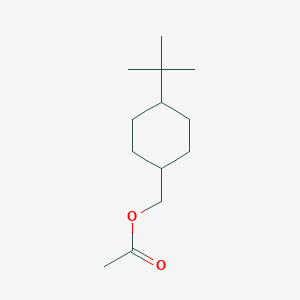

(4-tert-butylcyclohexyl)methyl acetate

Description

(4-tert-Butylcyclohexyl)methyl acetate (CAS: 32210-23-4) is a synthetic ester widely used in fragrance formulations. Its molecular formula is C₁₂H₂₂O₂, with a molecular weight of 198.30 g/mol . Structurally, it consists of a cyclohexane ring substituted with a tert-butyl group at the 4-position and an acetate ester at the methyl position. The compound exists as a mixture of cis and trans isomers, influencing its physical and olfactory properties .

Structure

3D Structure

Properties

CAS No. |

19461-34-8 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

(4-tert-butylcyclohexyl)methyl acetate |

InChI |

InChI=1S/C13H24O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h11-12H,5-9H2,1-4H3 |

InChI Key |

WKUHCAGBLASMGF-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1CCC(CC1)C(C)(C)C |

Canonical SMILES |

CC(=O)OCC1CCC(CC1)C(C)(C)C |

Other CAS No. |

19461-35-9 85204-31-5 19461-34-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-4-tert-Butylcyclohexylmethyl acetate is synthesized through a multistep process that involves the reaction of tert-butylcyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation and recrystallization.

Industrial Production Methods: The industrial production of (4-tert-butylcyclohexyl)methyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the process and minimize the production of by-products.

Chemical Reactions Analysis

Hydrogenation of 4-tert-butylphenol

-

Reaction Conditions :

-

Catalysts: Rhodium-based catalysts are commonly used.

-

Temperature: The reaction is generally conducted at temperatures between 20°C and 100°C, with optimal conditions around 40°C to 80°C for achieving high selectivity for the cis-isomer of 4-tert-butylcyclohexanol.

-

-

Process :

-

4-tert-butylphenol is hydrogenated in the presence of a solvent (e.g., cyclohexane or isopropanol) and a hydrogen halide (like hydrogen chloride) to produce 4-tert-butylcyclohexanol.

-

-

Selectivity :

Acetylation of 4-tert-butylcyclohexanol

-

Acetylating Agents :

-

Common agents include acetic anhydride, acetic acid, or acetyl chloride.

-

-

Reaction Conditions :

-

Temperature: The acetylation reaction can be performed at room temperature up to about 150°C, with a preferred range of 25°C to 130°C.

-

-

Catalysts :

-

Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to enhance the reaction efficiency.

-

-

Process :

Hydrogenation Mechanism

The hydrogenation step involves the addition of hydrogen across the aromatic ring of 4-tert-butylphenol, facilitated by the rhodium catalyst. This process converts the aromatic compound into a saturated cyclohexanol derivative, which is crucial for subsequent acetylation.

Acetylation Mechanism

The acetylation mechanism involves nucleophilic attack by the hydroxyl group of 4-tert-butylcyclohexanol on the carbonyl carbon of the acetic anhydride or acetic acid, leading to the formation of (4-tert-butylcyclohexyl)methyl acetate and the release of water as a byproduct.

Toxicological Considerations

Scientific Research Applications

Fragrance Industry Applications

1. Perfume Composition

- BCA is primarily used in the formulation of perfumes for soaps, detergents, shampoos, and other personal care products. Its attractive fragrance profile makes it a preferred ingredient in high-end fragrances .

- The compound is available in both cis and trans forms, with the cis-isomer (CBCA) being more desirable due to its stronger floral notes .

2. Fragrance Encapsulation

- Recent studies have explored the use of BCA in high-loading fragrance encapsulation techniques. This involves blending BCA with polymers such as ethylcellulose and hydroxypropyl methylcellulose to enhance fragrance stability and release characteristics in various applications .

Toxicological Studies

1. Safety Assessments

- Toxicological evaluations have been conducted to assess the safety of BCA in cosmetic formulations. In one study involving pregnant rats, a no-observed-adverse-effect level (NOAEL) was established at 160 mg/kg body weight per day, indicating a degree of safety for consumer products containing this compound .

Research Innovations

1. Biocatalytic Synthesis

- A continuous-flow biocatalytic process has been developed for synthesizing BCA using alcohol dehydrogenases (ADHs). This method offers a greener alternative to traditional synthesis routes by employing enzymatic reactions to produce the desired compound more efficiently .

2. Lipase-Mediated Acetylation

- Lipase-mediated acetylation methods have been explored for enhancing the synthesis of BCA from 4-tert-butylcyclohexanol. This approach demonstrates potential for producing high-purity BCA with desirable fragrance properties while minimizing environmental impact .

Case Studies

Mechanism of Action

The mechanism of action of (4-tert-butylcyclohexyl)methyl acetate is not fully understood. it is believed that this compound works by inhibiting the activity of enzymes that are involved in the inflammatory response. This compound has also been shown to modulate the expression of genes that are involved in the immune response.

Comparison with Similar Compounds

Key Properties:

- Boiling Point : 228–230°C at 25 mmHg .

- Density : 0.934 g/mL at 25°C .

- Refractive Index : 1.452 (n20/D) .

- Aroma Profile : Fruity with woody undertones, making it a staple in perfumery and household products like soaps (e.g., Dial and Dove) .

Comparison with Similar Compounds

The following table compares (4-tert-butylcyclohexyl)methyl acetate with structurally or functionally related fragrance esters:

Structural and Functional Insights:

Steric Effects : The tert-butyl group in This compound enhances steric hindrance, increasing stability and reducing hydrolysis compared to linear esters like linalyl acetate .

Volatility: Lower boiling points of isobornyl acetate and linalyl acetate make them more volatile, suited for top notes in perfumes, whereas this compound serves as a middle note due to its moderate evaporation rate .

Synergistic Blending: In mosquito-attractant studies, this compound was combined with lilial and allyl heptanoate to enhance efficacy, unlike isobornyl acetate, which is rarely used in pest control .

Research Findings and Industrial Relevance

- Antioxidant Potential: this compound in Arbutus andrachne essential oil contributed to DPPH radical scavenging, though less effectively than cinnamyl alcohol .

- Synthetic vs. Natural : Unlike linalyl acetate , which is abundant in lavender, This compound is predominantly synthetic, reducing sourcing variability but increasing regulatory scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.